1-benzyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
1-Benzyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, a thienyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-benzyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of Functional Groups: The benzyl, methyl, thienyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1-Benzyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Benzyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other compounds in the pyrazolo[3,4-b]pyridine family, such as:
1-Benzyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the thienyl group, which may affect its chemical properties and applications.
1-Benzyl-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
1-benzyl-3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3S/c1-12-17-14(19(20,21)22)10-15(16-8-5-9-26-16)23-18(17)25(24-12)11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHMFXWEVUMPSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)(F)F)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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